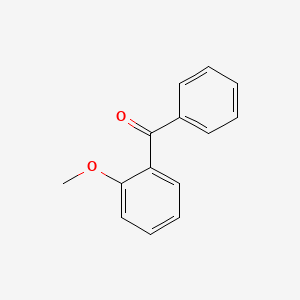

2-Methoxybenzophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408008. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUDNFYSFENAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180227 | |

| Record name | 2-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-04-0 | |

| Record name | 2-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YN2FZ8JC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of (2-Methoxyphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of (2-Methoxyphenyl)(phenyl)methanone, also known as 2-Methoxybenzophenone. It is a key organic compound with applications in organic synthesis and as a potential building block in medicinal chemistry. This document consolidates its chemical and physical characteristics, detailed spectroscopic data, a complete experimental protocol for its synthesis, and safety information. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, this guide includes a detailed experimental workflow for its synthesis and purification, visualized using the DOT language.

Chemical and Physical Properties

(2-Methoxyphenyl)(phenyl)methanone is an aromatic ketone distinguished by a methoxy group at the ortho position of one of its phenyl rings. This substitution influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and General Properties

| Property | Value |

| IUPAC Name | (2-Methoxyphenyl)(phenyl)methanone |

| Synonyms | This compound, o-Methoxybenzophenone |

| CAS Number | 2553-04-0[1][2] |

| Molecular Formula | C₁₄H₁₂O₂[1] |

| Molecular Weight | 212.24 g/mol [1] |

| Appearance | White to cream crystals or powder |

| Purity | Typically ≥95% - 98% |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 36 °C[3] |

| Boiling Point | 149 °C at 1 mmHg[3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. Negligible in water. |

| Flash Point | 171.7 °C[4] |

Spectroscopic Data

The structural elucidation of (2-Methoxyphenyl)(phenyl)methanone is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.87-7.85 (m, 2H): Aromatic protons of the unsubstituted phenyl ring.

-

δ 7.61-7.57 (m, 1H): Aromatic proton of the unsubstituted phenyl ring.

-

δ 7.53-7.45 (m, 3H): Aromatic protons.

-

δ 7.40 (dd, J₁ = 7.2 Hz, J₂ = 1.6 Hz, 1H): Aromatic proton on the methoxy-substituted ring.

-

δ 7.10-7.03 (m, 2H): Aromatic protons on the methoxy-substituted ring.

-

δ 3.76 (s, 3H): Protons of the methoxy group.[5]

¹³C NMR (100 MHz, CDCl₃):

-

δ 196.5: Carbonyl carbon (C=O).

-

δ 157.4, 137.8, 133.0, 131.9, 129.9, 129.6, 128.8, 128.3, 120.5, 111.5: Aromatic carbons.

-

δ 55.6: Methoxy carbon (-OCH₃).[5]

Infrared (IR) Spectroscopy

The IR spectrum of (2-Methoxyphenyl)(phenyl)methanone exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1660 | C=O (carbonyl) stretching |

| ~3060, 3000 | C-H (aromatic) stretching |

| ~2940, 2840 | C-H (methyl) stretching |

| ~1240 | C-O (ether) stretching |

| ~1600, 1480, 1450 | C=C (aromatic) stretching |

Mass Spectrometry (MS)

In mass spectrometry, (2-Methoxyphenyl)(phenyl)methanone undergoes fragmentation, providing insights into its molecular structure. The positive electron impact (EI) mass spectra of benzophenones typically show an intense molecular ion peak. Common fragmentation patterns involve cleavage on either side of the carbonyl group.[6]

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

(2-Methoxyphenyl)(phenyl)methanone can be synthesized via the Friedel-Crafts acylation of anisole with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction:

Anisole + Benzoyl Chloride --(AlCl₃)--> (2-Methoxyphenyl)(phenyl)methanone + HCl

Detailed Protocol:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Addition of Reactants: Suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM) in the reaction flask and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

-

Following this, add anisole (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[7][8][9]

Experimental Workflow for Synthesis and Purification:

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,2'-Dihydroxy-4-methoxybenzophenone (131-53-3) 1H NMR spectrum [chemicalbook.com]

- 6. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methylbenzophenone(131-58-8) 1H NMR [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. websites.umich.edu [websites.umich.edu]

2-Methoxybenzophenone (CAS: 2553-04-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzophenone, with the CAS number 2553-04-0, is an organic compound belonging to the benzophenone family. It is structurally characterized by a benzoyl group attached to an anisole (methoxybenzene) ring at the 2-position. While its hydroxylated analogue, 2-hydroxy-4-methoxybenzophenone (oxybenzone), is extensively studied and widely used, detailed technical information specifically on this compound is less prevalent in publicly accessible literature. This guide aims to consolidate the available technical data on this compound, focusing on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 2553-04-0 | N/A |

| Molecular Formula | C₁₄H₁₂O₂ | N/A |

| Molecular Weight | 212.24 g/mol | N/A |

| Melting Point | 36-38 °C | N/A |

| Boiling Point | 149-150 °C at 1 mmHg | N/A |

| Appearance | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Synthesis and Purification

General Synthesis Workflow

A plausible synthetic route for this compound is the Friedel-Crafts acylation of anisole with benzoyl chloride in the presence of a Lewis acid catalyst. The workflow for this reaction is depicted below.

Caption: General workflow for the synthesis of this compound.

Note: This is a generalized representation. Specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for this particular synthesis. Purification would likely involve techniques such as column chromatography or recrystallization to isolate the desired product from potential isomers (e.g., 4-methoxybenzophenone) and other byproducts.

Analytical Characterization

Comprehensive spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. For unambiguous identification and characterization, the following analytical methods would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the positions of the methoxy and benzoyl groups on the aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that could aid in structural elucidation.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the biological activity and toxicological profile of this compound. In contrast, its hydroxylated counterpart, oxybenzone, has been extensively studied for its UV-filtering properties and potential endocrine-disrupting effects. The absence of such data for this compound highlights a gap in the scientific literature. Any research or drug development activities involving this compound would necessitate a thorough in-house evaluation of its biological effects and toxicity.

Applications in Research and Development

Given its chemical structure, this compound could potentially serve as a building block in organic synthesis. The benzophenone moiety is a common scaffold in medicinal chemistry, and the methoxy group can be a site for further functionalization or can influence the electronic properties of the molecule. However, without established experimental protocols or data on its reactivity and biological effects, its application in drug development remains speculative.

Conclusion

This technical guide summarizes the currently available information on this compound (CAS: 2553-04-0). While basic physicochemical properties are known, there is a notable scarcity of detailed experimental protocols, comprehensive analytical data, and information on its biological and toxicological profiles. This lack of data presents both a challenge and an opportunity for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this compound is required to fully understand its potential applications in science and industry. Professionals in drug development should be particularly cautious and conduct thorough preliminary studies before considering this compound for further investigation.

An In-depth Technical Guide on the Photophysical Characteristics of 2-Methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzophenone, an aromatic ketone, possesses distinct photophysical and photochemical properties that are of significant interest in various scientific and industrial domains, including organic synthesis, polymer chemistry, and photobiology. As a derivative of benzophenone, its behavior upon absorption of ultraviolet radiation is characterized by efficient intersystem crossing to a triplet excited state, which governs its subsequent photochemical reactivity. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, including its absorption and emission properties, and excited-state dynamics. Detailed experimental protocols for key spectroscopic techniques are provided, along with visual representations of the underlying photophysical processes and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Benzophenone and its derivatives are a well-studied class of organic compounds renowned for their rich photochemistry.[1] The introduction of substituents onto the benzophenone core allows for the fine-tuning of its photophysical and photochemical behavior.[1] this compound, featuring a methoxy group in the ortho position of one of the phenyl rings, presents a case for examining the influence of an electron-donating group on the excited-state dynamics of the benzophenone chromophore.

Upon absorption of UV light, benzophenones are promoted to an excited singlet state (S₁).[2] However, they are characterized by a highly efficient and rapid intersystem crossing (ISC) to the triplet state (T₁).[2][3] This triplet state is relatively long-lived and is the primary photoactive species responsible for most of the photochemistry of benzophenones, such as hydrogen abstraction reactions.[1] Understanding the fundamental photophysical parameters of this compound is crucial for its application as a photosensitizer, in the study of reaction mechanisms, and in the development of new photoactive materials.

Photophysical Data

Quantitative photophysical data for this compound is not extensively reported in the literature. However, the data for the parent compound, benzophenone, provides a valuable benchmark for understanding its expected behavior. The methoxy substituent is likely to cause slight shifts in the absorption and emission spectra.

Table 1: Absorption and Emission Properties of Benzophenone (as a proxy for this compound)

| Parameter | Value | Solvent |

| Absorption Maximum (λ_abs) | ~252 nm (π→π), ~340 nm (n→π) | Non-polar solvent |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ (at 252 nm) | Non-polar solvent |

| Fluorescence Emission (λ_em) | Not typically observed at room temperature | - |

| Phosphorescence Emission (λ_p) | ~450 nm | Rigid matrix at 77 K |

Note: The n→π transition is weak. Fluorescence from the S₁ state of benzophenone is generally not observed in fluid solutions at room temperature due to the extremely rapid and efficient intersystem crossing to the triplet state.*

Table 2: Excited State Properties of Benzophenone (as a proxy for this compound)

| Parameter | Value | Conditions |

| Singlet State (S₁) Lifetime (τ_s) | ~5-15 ps | Solution |

| Intersystem Crossing Quantum Yield (Φ_isc) | ~1.0 | Solution |

| Triplet State (T₁) Lifetime (τ_p) | ~1 ms - 1.8 s | Degassed solution / 77 K |

| Phosphorescence Quantum Yield (Φ_p) | Variable, typically low | Rigid matrix at 77 K |

Note: The triplet lifetime is highly sensitive to the presence of quenchers, such as molecular oxygen.[4]

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground state molecule.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a spectroscopic grade non-polar solvent (e.g., cyclohexane or hexane) of known concentrations (typically 10⁻⁵ to 10⁻³ M).[5]

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[6]

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.[6]

-

Record the absorption spectrum of each concentration of the this compound solution over a wavelength range of approximately 200-450 nm.[6]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λ_abs. A plot of absorbance versus concentration should yield a straight line with a slope equal to ε (assuming a path length of 1 cm).

-

Fluorescence and Phosphorescence Spectroscopy

Objective: To measure the emission spectra and quantum yields of fluorescence and phosphorescence.

Methodology:

-

Sample Preparation:

-

For fluorescence, prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

For phosphorescence, dissolve the sample in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of ethers) and place it in a Dewar flask.

-

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).[7] For phosphorescence, a pulsed source and time-gated detection are often used to separate the long-lived phosphorescence from short-lived fluorescence and scattering.

-

Measurement:

-

Fluorescence: Excite the sample at a wavelength corresponding to an absorption maximum. Scan the emission monochromator to record the fluorescence spectrum.[8]

-

Phosphorescence: Cool the sample to 77 K using liquid nitrogen. Excite the sample and record the emission spectrum after a delay to ensure that all fluorescence has decayed.

-

-

Data Analysis:

-

The emission spectra will provide the wavelengths of maximum emission.

-

The fluorescence quantum yield (Φ_f) can be determined relative to a known standard. However, for benzophenones, this is often negligible.

-

The phosphorescence quantum yield (Φ_p) can also be determined using a standard.

-

Transient Absorption Spectroscopy

Objective: To observe and characterize the transient excited states, particularly the triplet state.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent. The solution should be degassed to remove oxygen, which is an efficient quencher of triplet states.[9]

-

Instrumentation: A pump-probe transient absorption spectrometer is required. This typically consists of a pulsed laser system to generate both the pump and probe pulses.[10][11]

-

Measurement:

-

The sample is excited with an intense, short "pump" laser pulse at a wavelength where the molecule absorbs.[9]

-

A second, weaker, broad-spectrum "probe" pulse is passed through the sample at a variable time delay after the pump pulse.[9]

-

The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.[10]

-

-

Data Analysis:

-

The transient absorption spectra at different time delays reveal the absorption characteristics of the excited states.

-

The decay of the transient absorption signal at a specific wavelength provides the lifetime of the excited state (e.g., the triplet state).

-

Visualization of Photophysical Processes and Workflows

Jablonski Diagram

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

References

- 1. benchchem.com [benchchem.com]

- 2. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 3. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 4. edinst.com [edinst.com]

- 5. ossila.com [ossila.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 11. nathan.instras.com [nathan.instras.com]

The Enduring Chromophore: A Technical Guide to the Photophysical Properties of 2-Methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone, a simple diaryl ketone, stands as a cornerstone chromophore in the fields of photochemistry and photobiology. Its unique electronic structure gives rise to a set of photophysical properties that make it an invaluable tool for a myriad of applications. Chief among these properties is its highly efficient population of a long-lived triplet excited state, a characteristic that has cemented its role as a premier photosensitizer.[1] The versatility of the benzophenone core allows for fine-tuning of its photophysical and photochemical behavior through the introduction of various substituents.[1] This technical guide provides an in-depth exploration of the core photophysical properties of 2-methoxybenzophenone, details the experimental protocols used to characterize them, and presents quantitative data on related benzophenone derivatives to provide a comparative context.

Photophysical Properties of Substituted Benzophenones

The following table summarizes key photophysical data for a selection of substituted benzophenones to offer a comparative perspective. These parameters are crucial for understanding their behavior upon photoexcitation and for designing molecules with specific photochemical activities.[2]

| Compound | Substituent(s) | Solvent | Triplet Energy (E_T) (kcal/mol) | Triplet Lifetime (τ_T) (µs) | Reference(s) |

| Benzophenone | Unsubstituted | Various | ~69 | Varies with solvent | General Literature |

| 4-Methoxybenzophenone | 4-OCH₃ | Acetonitrile | - | ~12.5 | [3] |

| 4-Methoxybenzophenone | 4-OCH₃ | Water | - | ~0.26 | [3] |

| 2-Hydroxy-4-methoxybenzophenone | 2-OH, 4-OCH₃ | Various | - | - | [4][5] |

| 3'-Methoxyacetophenone | 3'-OCH₃ | Water | - | Quenched by DOM | [6] |

Experimental Protocols

The data presented for substituted benzophenones is typically acquired through a combination of steady-state and time-resolved spectroscopic techniques. Below are detailed methodologies for key experiments.[2]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ground state molecule.[2]

Methodology:

-

Sample Preparation: Solutions of the benzophenone derivative are prepared in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).[2]

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.[2]

-

Measurement: A quartz cuvette with a 1 cm path length is filled with the sample solution. A reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm).[2]

-

Data Analysis: The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.[2]

Phosphorescence Spectroscopy

Objective: To determine the energy of the triplet state (E_T) and the phosphorescence lifetime (τ_p).

Methodology:

-

Sample Preparation: The sample is dissolved in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran). The solution is degassed to remove oxygen, which is an efficient quencher of triplet states.

-

Instrumentation: A spectrofluorometer with a phosphorescence lifetime accessory is used. This typically includes a pulsed excitation source (e.g., a xenon flash lamp) and a time-gated detector.

-

Measurement: The sample is cooled to 77 K in a liquid nitrogen dewar. The sample is excited at a wavelength where it absorbs, and the emission is recorded after a short delay to exclude fluorescence. For lifetime measurements, the decay of the phosphorescence intensity is recorded over time after the excitation source is turned off.[2]

-

Data Analysis: The phosphorescence spectrum provides information about the energy of the triplet state. The highest energy peak (0-0 transition) is used to estimate E_T. The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τ_p).[2]

Laser Flash Photolysis

Objective: To directly observe the triplet excited state and measure its lifetime (τ_T) and transient absorption spectrum.

Methodology:

-

Sample Preparation: A solution of the benzophenone derivative is prepared in a suitable solvent and degassed.

-

Instrumentation: A laser flash photolysis setup consists of a pulsed laser for excitation (e.g., a Nd:YAG laser) and a continuous wave lamp as a probe beam. A monochromator and a fast detector (e.g., a photomultiplier tube or an ICCD camera) are used to monitor the change in absorbance of the probe beam.

-

Measurement: The sample is excited by a short laser pulse. The change in absorbance at a specific wavelength is monitored over time to obtain the decay kinetics of the transient species. By scanning the probe wavelength, the transient absorption spectrum can be constructed.

-

Data Analysis: The decay of the transient absorption signal corresponding to the triplet state is fitted to a kinetic model (often first-order or mixed-order decay) to determine the triplet lifetime (τ_T).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key photophysical processes for a typical benzophenone and the general workflow for characterizing its triplet state.

Caption: Key photophysical pathways for benzophenones.

Caption: Experimental workflow for triplet state analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glocat.geneseo.edu [glocat.geneseo.edu]

An In-depth Technical Guide to the Photosensitization Mechanism of 2-Methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for 2-methoxybenzophenone is scarce in publicly available literature. This guide is constructed based on the well-established photochemistry of the parent compound, benzophenone, and its derivatives, particularly 4-methoxybenzophenone. The proposed mechanisms and experimental protocols are based on established principles of photochemistry and serve as a framework for investigating this compound.

Executive Summary

This compound, a derivative of the robust photosensitizer benzophenone, is anticipated to exhibit significant photosensitizing properties. Upon absorption of ultraviolet (UV) radiation, it is expected to undergo efficient intersystem crossing to a long-lived triplet state. This triplet-state species can then initiate photochemical reactions through two primary mechanisms: Type I, involving electron or hydrogen atom transfer, and Type II, involving energy transfer to molecular oxygen to produce highly reactive singlet oxygen. Understanding these mechanisms is crucial for applications in organic synthesis, photodynamic therapy, and materials science. This document provides a technical overview of the predicted photosensitization mechanism of this compound, outlines the necessary experimental protocols for its characterization, and presents available data from analogous compounds to guide future research.

Core Photosensitization Mechanism

The photosensitization process of this compound is expected to follow the general pathway characteristic of aromatic ketones. The process can be broken down into several key steps, as illustrated in the Jablonski diagram below.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the nature of the benzophenone chromophore, it is expected to undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁). The triplet state is relatively long-lived, allowing it to interact with other molecules.

The photosensitized reactions then proceed via two main pathways:

-

Type I Mechanism: The triplet-state photosensitizer directly interacts with a substrate through electron or hydrogen atom transfer, generating radicals that can initiate further reactions.

-

Type II Mechanism: The triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with a variety of substrates.

Quantitative Data (from Analogous Compounds)

| Photophysical Parameter | 4-Methoxybenzophenone | Benzophenone (Parent Compound) |

| Triplet State Energy (ET) | Tunable with solvent polarity | ~290 kJ mol⁻¹[1] |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1[2] | Nearly 1[1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not specified, but expected to be significant | ~0.3[1] |

| Triplet Lifetime (τT) | Dependent on solvent and concentration | Varies (μs to ms range) |

Note: This data is for analogous compounds and should be used as a guideline for expected values for this compound.

Experimental Protocols

To fully characterize the photosensitization mechanism of this compound, a series of experiments are required. The following protocols outline the key methodologies.

Photophysical Characterization

A comprehensive understanding of the photophysical properties of this compound is the foundation for elucidating its photosensitization mechanism.

Caption: Workflow for photophysical characterization.

Methodology:

-

UV-Vis Absorption Spectroscopy:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at various concentrations.

-

Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

-

Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

-

-

Steady-State Fluorescence and Phosphorescence Spectroscopy:

-

Excite the sample at its λmax and record the fluorescence emission spectrum at room temperature.

-

To measure phosphorescence, the sample should be cooled to 77 K in a cryogenic sample holder to minimize non-radiative decay.

-

The onset of the phosphorescence spectrum can be used to estimate the triplet state energy (ET).

-

Triplet State Characterization

The properties of the triplet state are central to the photosensitization process.

Methodology: Nanosecond Transient Absorption (TA) Spectroscopy

-

Experimental Setup: A nanosecond laser (e.g., Nd:YAG laser at 355 nm) is used to excite the sample. A broadband probe light source (e.g., xenon lamp) passes through the sample, and the change in absorbance is monitored by a detector (e.g., CCD or photodiode array) as a function of time and wavelength.

-

Procedure:

-

A solution of this compound is placed in a cuvette.

-

The solution is deoxygenated by bubbling with nitrogen or argon to prevent quenching of the triplet state by oxygen.

-

The sample is excited with a laser pulse, and the transient absorption spectra are recorded at various time delays after the pulse.

-

-

Data Analysis:

-

The transient absorption spectrum of the triplet state (T₁ → Tn absorption) can be identified.

-

The decay of the triplet absorption signal over time provides the triplet lifetime (τT).

-

The intersystem crossing quantum yield (ΦISC) can be determined using a comparative method with a standard of known ΦISC (e.g., benzophenone).

-

Reactive Oxygen Species (ROS) Detection

The generation of singlet oxygen is a key indicator of a Type II photosensitization mechanism.

Caption: Experimental workflows for the detection of singlet oxygen.

Methodology 1: Indirect Detection using a Chemical Trap

-

Principle: A chemical trap that specifically reacts with singlet oxygen is used. The rate of consumption of the trap is proportional to the rate of singlet oxygen production. A common trap is 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.

-

Procedure:

-

A solution containing this compound and DPBF in an air-saturated solvent is prepared.

-

The solution is irradiated with light of a wavelength absorbed by the photosensitizer but not by the trap.

-

The decrease in the absorbance of DPBF at its λmax is monitored over time using a UV-Vis spectrophotometer.

-

-

Data Analysis: The singlet oxygen quantum yield (ΦΔ) is calculated by comparing the rate of DPBF bleaching to that induced by a reference photosensitizer with a known ΦΔ under identical conditions.

Methodology 2: Direct Detection by Near-Infrared (NIR) Phosphorescence

-

Principle: Singlet oxygen emits phosphorescence at approximately 1270 nm upon relaxation to its ground state. This emission can be detected directly.

-

Procedure:

-

A solution of this compound in a deuterated solvent (to increase the lifetime of ¹O₂) is excited with a pulsed laser.

-

The time-resolved phosphorescence signal at 1270 nm is detected using a sensitive NIR detector (e.g., a liquid nitrogen-cooled germanium photodiode).

-

-

Data Analysis: The intensity of the phosphorescence signal is proportional to the amount of singlet oxygen generated. ΦΔ can be determined by comparison with a standard.

Predicted Signaling Pathways and Applications

The reactive species generated by this compound photosensitization can trigger various chemical and biological signaling pathways.

-

In Organic Synthesis: The generation of singlet oxygen can be utilized for [4+2] cycloadditions with dienes, ene reactions with alkenes, and the oxidation of sulfides to sulfoxides. The radical species from a Type I mechanism can initiate polymerization or be used in C-H functionalization reactions.

-

In Biological Systems: If used in a biological context, the generated ROS can lead to oxidative stress, lipid peroxidation, DNA damage, and protein cross-linking. These effects form the basis of photodynamic therapy (PDT) for the treatment of cancer and other diseases. The specific signaling pathways activated would depend on the cellular context and could include apoptosis, necrosis, and inflammatory responses.

Conclusion and Future Directions

While a detailed, data-rich understanding of the photosensitization mechanism of this compound is currently limited, the established principles of benzophenone photochemistry provide a strong foundation for predicting its behavior. It is expected to be an efficient triplet photosensitizer capable of initiating both Type I and Type II photochemical reactions.

Future research should focus on performing the experimental protocols outlined in this guide to determine the specific photophysical parameters of this compound, including its triplet state energy and lifetime, intersystem crossing quantum yield, and singlet oxygen quantum yield in various solvents. Such data will be invaluable for its potential application in organic synthesis, polymer chemistry, and as a scaffold for the development of new photodynamic therapy agents. A thorough investigation will provide the necessary quantitative data to move from a predicted mechanism to a well-established one, enabling the rational design of applications for this promising photosensitizer.

References

A Technical Guide to the Synthesis of Methoxybenzophenones via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of methoxybenzophenones, with a focus on 2-Methoxybenzophenone, through the Friedel-Crafts acylation reaction. This reaction is a fundamental method for forging carbon-carbon bonds by attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution.[1][2] Aromatic ketones, such as methoxybenzophenones, are crucial intermediates in the manufacturing of pharmaceuticals, fragrances, and UV stabilizers.[1][2][3][4] This guide details the underlying reaction mechanism, comprehensive experimental protocols, and quantitative data, presented for clarity and comparative analysis.

Core Principles: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds in three primary steps.[2][5]

-

Generation of the Acylium Ion: The Lewis acid catalyst activates the benzoyl chloride by coordinating to the chlorine atom. This facilitates the departure of the chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[5][6][7]

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion (or sigma complex).[2][5][8]

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bonded to the new acyl group. This action restores the aromaticity of the ring, yielding the final methoxybenzophenone product and regenerating the Lewis acid catalyst.[2][5]

A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the initial aromatic substrate, which effectively prevents polysubstitution reactions.[2] Furthermore, the resonance-stabilized acylium ion does not undergo rearrangements, a common limitation in Friedel-Crafts alkylations.[5][7]

Regioselectivity: The Challenge of Synthesizing this compound

The methoxy group (-OCH₃) on the anisole ring is an activating, ortho, para-directing substituent.[8] This is due to its ability to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediates formed during attack at the ortho and para positions.[9]

However, the Friedel-Crafts acylation of anisole typically yields the para-substituted product (4-methoxybenzophenone) as the major isomer.[1] The formation of the ortho-substituted product (this compound) is sterically hindered by the proximity of the bulky methoxy group to the site of electrophilic attack. While both isomers are generally formed, reaction conditions must be carefully optimized to favor the ortho product. Some studies have explored alternative catalysts, such as HBEA zeolites, which have shown high conversion rates but with strong selectivity towards the para isomer.[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of methoxybenzophenones. All procedures involving moisture-sensitive reagents like aluminum chloride must be conducted using thoroughly dried glassware in a fume hood.[1]

This method is the traditional approach utilizing a strong Lewis acid catalyst.

Materials:

-

Anisole

-

Benzoyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM) or Toluene[10]

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas trap (to handle evolved HCl gas), and an addition funnel.

Procedure:

-

Catalyst Suspension: In the reaction flask, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the solvent (e.g., DCM).[11] Cool the stirred mixture in an ice/water bath.

-

Acyl Chloride Addition: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of DCM and add it to the addition funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes.

-

Anisole Addition: After the acyl chloride addition is complete, add anisole (1.0 equivalent), dissolved in DCM, dropwise to the reaction mixture. Control the rate of addition to prevent excessive boiling.[11]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-60 minutes to ensure the reaction goes to completion.[10][11][12]

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11] This step hydrolyzes the aluminum chloride complexed with the product ketone.[12]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with additional portions of DCM.[8][11]

-

Washing: Combine the organic layers and wash them sequentially with two portions of saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine.[11]

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter by gravity, and remove the solvent by rotary evaporation to yield the crude product.[11]

-

Purification: The crude product can be purified by recrystallization (e.g., from hexane) or by column chromatography on silica gel.[13]

Quantitative Data Summary

The yield and isomeric ratio of methoxybenzophenones are highly dependent on the reaction conditions and catalyst used. The para isomer is frequently the major product.

Table 1: Summary of Reaction Conditions and Yields for Methoxybenzophenone Synthesis

| Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield/Conversion | Reference |

| Anisole + Benzoyl Chloride | HBEA Zeolite | - | 120 | 24 | 4-Methoxybenzophenone (major) | 83% Conversion | [3] |

| Toluene + 2-Methoxybenzoyl Chloride | AlCl₃ | Toluene | 0 to RT | 12 | 2-Methoxy-4'-methylbenzophenone | 28% Yield | [10] |

| Anisole + Propionyl Chloride | FeCl₃ | CH₂Cl₂ | RT | ~0.25 | Methoxypropiophenone (ortho/para mixture) | Not specified | [8] |

| Anisole + 4-Bromobenzoyl Chloride | AlCl₃ | - | Ice bath | - | 4-Bromo-4'-methoxybenzophenone | 46.3% Yield | [14] |

Table 2: Reagent Stoichiometry for Classic Synthesis (Protocol 1)

| Reagent | Molar Equivalents | Role |

| Anisole | 1.0 | Aromatic Substrate |

| Benzoyl Chloride | 1.0 - 1.1 | Acylating Agent |

| Aluminum Chloride (AlCl₃) | 1.1 | Lewis Acid Catalyst |

Note: Stoichiometric or slightly greater amounts of the Lewis acid are often required because the catalyst complexes with the product ketone.[15]

Conclusion

The Friedel-Crafts acylation is a powerful and versatile reaction for the synthesis of methoxybenzophenones. While the procedure is robust, control of regioselectivity to favor the 2-methoxy isomer over the sterically preferred 4-methoxy isomer remains a significant challenge that requires careful optimization of catalysts and reaction conditions. The protocols and data presented in this guide offer a comprehensive foundation for researchers aiming to synthesize these valuable chemical intermediates. Further investigation into novel catalytic systems may provide pathways to enhance selectivity for the ortho-product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 2-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Friedel-Crafts Acylation [www1.udel.edu]

- 14. Experimental Chemistry II [sites.science.oregonstate.edu]

- 15. benchchem.com [benchchem.com]

The Photochemical Landscape of Ortho-Substituted Benzophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photochemical behavior of ortho-substituted benzophenones. The position of substituents on the benzophenone core dramatically influences the deactivation pathways of the excited state, leading to a rich and varied photochemistry. Understanding these pathways is critical for applications ranging from photopolymerization and UV curing to the design of photolabile protecting groups and photosensitizers in drug development. This document outlines the core photochemical reactions, presents key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanistic pathways.

Core Photochemical Principles: A Tale of Two Pathways

Upon absorption of ultraviolet (UV) light, benzophenone and its derivatives are promoted from the ground state (S₀) to an excited singlet state (S₁). Due to a highly efficient intersystem crossing (ISC), the excited singlet state rapidly converts to a longer-lived triplet state (T₁). This triplet state is the primary photoactive species responsible for the majority of benzophenone's photochemistry. For ortho-substituted benzophenones, two principal intramolecular reaction pathways dominate: Photoenolization and the Norrish Type II reaction .

1. Photoenolization:

Ortho-alkyl substituted benzophenones, such as 2-methylbenzophenone, predominantly undergo a process called photoenolization. This reaction involves the intramolecular abstraction of a hydrogen atom from the ortho-substituent by the excited carbonyl oxygen. This hydrogen abstraction occurs from the triplet state and results in the formation of a short-lived biradical intermediate. This biradical then rearranges to form a pair of isomeric photoenols. These enols are highly reactive and can revert to the ground state ketone or be trapped by various reagents. The photoenolization of 2,4-dimethylbenzophenone, 2-isopropylbenzophenone, and 2-benzylbenzophenone has been investigated, revealing that the hydrogen-abstraction step occurs from the triplet state with a lifetime of 30 ns or less.[1] Each of these ketones produces two isomeric enols with a high degree of reactivity.[1]

2. Norrish Type II Reaction:

When an ortho-substituent contains a γ-hydrogen atom (a hydrogen on the third carbon from the carbonyl group), the Norrish Type II reaction becomes a significant pathway.[2][3][4][5][6] This reaction is characterized by the intramolecular abstraction of the γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. This biradical intermediate can then undergo one of two subsequent reactions:

-

Cleavage (Fragmentation): The carbon-carbon bond between the α and β carbons cleaves, resulting in the formation of an alkene and an enol, which then tautomerizes to a smaller ketone.

-

Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.

The efficiency of the Norrish Type II reaction is dependent on the conformation of the molecule and the lifetime of the triplet excited state.

Quantitative Data on Photochemical Behavior

The following tables summarize key quantitative data for the photochemical behavior of selected ortho-substituted benzophenones. It is important to note that comprehensive data for a wide range of these compounds is not always available in a single source, and values can vary with experimental conditions such as solvent and temperature.

Table 1: Triplet State Lifetimes of Selected Benzophenones

| Compound | Solvent | Triplet Lifetime (τ) | Reference |

| Benzophenone | Acetonitrile | a few microseconds (at room temp.) | [7] |

| Benzophenone | Low Temperature | milliseconds | [7] |

| 2,4-Dimethylbenzophenone | Not Specified | ≤ 30 ns | [1] |

| 2-Isopropylbenzophenone | Not Specified | ≤ 30 ns | [1] |

| 2-Benzylbenzophenone | Not Specified | ≤ 30 ns | [1] |

Table 2: Quantum Yields of Photoreactions for Selected Benzophenones

| Compound | Reaction Type | Solvent | Quantum Yield (Φ) | Reference |

| Valerophenone | Norrish Type II | Not Specified | ~0.3 | |

| Butyrophenone | Norrish Type II | Not Specified | ~0.4 | |

| 2-Ethoxy-pyrrolin-5-one | Norrish Type II | tert-Butyl alcohol | Varies with concentration | [4] |

Experimental Protocols

1. Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. The relative method, using a chemical actinometer, is a common approach.

Methodology:

-

Actinometer Preparation: A well-characterized chemical actinometer with a known quantum yield at the irradiation wavelength is prepared. Potassium ferrioxalate is a common actinometer for the UV region.

-

Sample Preparation: A solution of the ortho-substituted benzophenone of interest is prepared in a suitable solvent. The concentration is adjusted to ensure sufficient absorbance at the irradiation wavelength.

-

Irradiation: The sample and actinometer solutions are irradiated in parallel using a monochromatic light source (e.g., a laser or a lamp with a monochromator). The irradiation time is kept short to minimize product absorption and secondary photoreactions.

-

Analysis: The extent of the photoreaction in both the sample and the actinometer is determined using a suitable analytical technique. For the sample, this could be UV-Vis spectroscopy, HPLC, or GC to quantify the disappearance of the reactant or the appearance of a product. For the ferrioxalate actinometer, the amount of Fe²⁺ formed is determined spectrophotometrically after complexation with 1,10-phenanthroline.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_act * (moles of sample reacted / moles of actinometer reacted) * (I_act / I_sample)

where Φ_act is the quantum yield of the actinometer, and I_act and I_sample are the amounts of light absorbed by the actinometer and the sample, respectively. If the absorbances of the two solutions are identical at the irradiation wavelength, the intensity ratio is 1.

2. Laser Flash Photolysis (LFP)

LFP is a powerful technique for studying the kinetics and spectra of transient species such as triplet excited states and biradicals.

Methodology:

-

Sample Preparation: A solution of the ortho-substituted benzophenone is prepared in a spectroscopic-grade solvent and placed in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the triplet state by oxygen.

-

Excitation: The sample is excited with a short, high-intensity laser pulse (the "pump" pulse) at a wavelength where the benzophenone derivative absorbs. A common choice is a Nd:YAG laser, which can provide pulses at 355 nm.

-

Probing: A second, weaker light source with a broad spectral range (the "probe" pulse) is passed through the sample at a right angle to the pump beam. This probe light is directed to a detector (e.g., a photomultiplier tube or a CCD camera).

-

Data Acquisition: The absorption of the probe light by the transient species is measured as a function of time after the laser flash. By varying the wavelength of the probe light, a transient absorption spectrum can be constructed.

-

Kinetic Analysis: The decay of the transient absorption at a specific wavelength is monitored over time to determine the lifetime of the transient species. The decay kinetics can be analyzed to obtain rate constants for various deactivation processes.

Visualization of Photochemical Pathways and Experimental Workflows

Diagram 1: Photoenolization of an Ortho-Alkylbenzophenone

Caption: Photoenolization pathway of an ortho-alkylbenzophenone.

Diagram 2: Norrish Type II Reaction of an Ortho-Substituted Benzophenone

Caption: Norrish Type II reaction pathway.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

Spectroscopic Profile of 2-Methoxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxybenzophenone, a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.81 | d | 7.6 | 2H | Aromatic Protons |

| 7.55 | t | 7.4 | 1H | Aromatic Proton |

| 7.49-7.34 | m | - | 4H | Aromatic Protons |

| 7.04 | t | 7.4 | 1H | Aromatic Proton |

| 6.99 | d | 8.4 | 1H | Aromatic Proton |

| 3.72 | s | - | 3H | Methoxy Protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | Carbonyl Carbon (C=O) |

| 157.4 | Aromatic Carbon (C-O) |

| 137.8 | Aromatic Carbon |

| 133.0 | Aromatic Carbon |

| 131.9 | Aromatic Carbon |

| 129.8 | Aromatic Carbon |

| 129.6 | Aromatic Carbon |

| 128.9 | Aromatic Carbon |

| 128.2 | Aromatic Carbon |

| 120.5 | Aromatic Carbon |

| 111.5 | Aromatic Carbon |

| 55.6 | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2940, 2840 | Medium | Aliphatic C-H Stretch (Methoxy) |

| ~1660 | Strong | Carbonyl (C=O) Stretch |

| ~1595, 1480, 1450 | Strong to Medium | Aromatic C=C Bending |

| ~1240 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1020 | Medium | Aryl-O Stretch (Symmetric) |

| ~750 | Strong | Aromatic C-H Bending (ortho-disubstituted) |

Sample Phase: Gas

UV-Vis Spectroscopic Data

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0 to 220 ppm

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology (Gas Phase):

-

Sample Preparation:

-

Place a small amount of this compound into a gas cell with appropriate windows (e.g., KBr).

-

Gently heat the cell to vaporize the sample, ensuring the temperature remains below the decomposition point.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty gas cell should be recorded and subtracted from the sample spectrum.

-

-

Data Processing:

-

The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to study its electronic transitions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).

-

-

Instrument Parameters:

-

Spectrometer: Dual-beam UV-Vis Spectrophotometer

-

Wavelength Range: 200 - 400 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

Blank: Use the pure solvent (e.g., ethanol) as a blank to zero the instrument.

-

-

Data Acquisition and Processing:

-

Record the absorbance spectrum of the sample solution against the solvent blank.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

The data is typically plotted as absorbance versus wavelength (nm).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Intersystem Crossing Quantum Yield of 2-Methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a cornerstone in photochemistry and are pivotal in numerous applications, including as photoinitiators in polymer chemistry and as photosensitizers in drug development. Their utility is intrinsically linked to their highly efficient population of a long-lived triplet excited state via intersystem crossing (ISC) from the initially populated singlet excited state. The introduction of substituents, such as a methoxy group, can fine-tune the photophysical properties of the benzophenone core. This technical guide provides an in-depth analysis of the intersystem crossing quantum yield (Φisc) of 2-Methoxybenzophenone, details the experimental protocols for its determination, and presents the underlying photophysical pathways.

Quantitative Data on Intersystem Crossing Quantum Yield

While a specific, experimentally determined value for the intersystem crossing quantum yield of this compound is not prominently available in the reviewed literature, the photophysical behavior of the parent compound, benzophenone, provides a strong contextual baseline. Benzophenone is renowned for its highly efficient intersystem crossing.

| Compound | Intersystem Crossing Quantum Yield (Φisc) | Solvent | Reference |

| Benzophenone | ~1.0 | Various | [1][2][3] |

| This compound | Data not available in cited sources; expected to be high, approaching 1.0 | - | - |

The quantum yield of intersystem crossing for benzophenone is consistently reported to be near unity in various solvents[1][2][3]. This high efficiency is a hallmark of the benzophenone chromophore. The presence of a methoxy substituent is expected to modulate the energies of the singlet and triplet states but is unlikely to introduce a new, efficient deactivation pathway that would significantly quench the intersystem crossing. Therefore, the Φisc of this compound is anticipated to be close to 1.0.

Photophysical Pathways of this compound

The photophysical processes of this compound upon absorption of a photon can be visualized using a Jablonski diagram. Following excitation from the ground singlet state (S0) to an excited singlet state (S1 or S2), the molecule can undergo several relaxation processes. For benzophenones, the most prominent pathway is intersystem crossing to the triplet manifold (Tn).

Caption: Jablonski diagram for this compound.

Experimental Protocol: Determination of Intersystem Crossing Quantum Yield via Transient Absorption Spectroscopy

The quantum yield of intersystem crossing is typically determined using transient absorption spectroscopy, a pump-probe technique that allows for the detection and characterization of transient species like triplet states.

Objective: To determine the intersystem crossing quantum yield (Φisc) of this compound by the comparative actinometry method using a well-characterized standard.

Materials:

-

This compound (sample)

-

Benzophenone (standard, Φisc ≈ 1.0)

-

Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

Nanosecond or picosecond transient absorption spectrometer, consisting of:

-

Pulsed laser source (pump beam, e.g., Nd:YAG laser with appropriate harmonics)

-

Broadband probe light source (e.g., Xenon flash lamp)

-

Monochromator or spectrograph

-

Detector (e.g., PMT, ICCD camera)

-

Digital oscilloscope and data acquisition system

-

Methodology:

-

Sample Preparation:

-

Prepare solutions of both this compound and the benzophenone standard in the chosen solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is identical and typically low (e.g., ~0.1-0.2) to avoid inner filter effects and aggregation.

-

-

Steady-State Absorption Spectroscopy:

-

Record the UV-Vis absorption spectra of both the sample and standard solutions to confirm that their absorbances are matched at the excitation wavelength.

-

-

Transient Absorption Measurements:

-

Excite the sample and standard solutions with a laser pulse at a wavelength where both compounds absorb (e.g., 355 nm from a Nd:YAG laser).

-

Record the transient absorption spectra at a time delay where the triplet state is fully formed but has not significantly decayed (typically on the order of nanoseconds to microseconds). The triplet-triplet absorption of benzophenones is typically observed in the 500-600 nm region.

-

Measure the change in optical density (ΔOD) at the maximum of the triplet-triplet absorption band for both the sample and the standard.

-

-

Data Analysis:

-

The intersystem crossing quantum yield of the sample (Φiscsample) can be calculated using the following equation:

Φiscsample = Φiscstd * (ΔODsample / ΔODstd) * (εTstd / εTsample)

where:

-

Φiscstd is the known intersystem crossing quantum yield of the standard.

-

ΔODsample and ΔODstd are the maximum changes in optical density for the sample and standard, respectively.

-

εTstd and εTsample are the molar extinction coefficients of the triplet-triplet absorption for the standard and sample, respectively.

-

-

If the triplet-triplet molar extinction coefficients are unknown, it can often be assumed that they are similar for structurally related molecules like benzophenone and its methoxy derivative, simplifying the equation to:

Φiscsample ≈ Φiscstd * (ΔODsample / ΔODstd)

-

Caption: Experimental workflow for determining Φ_isc.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxybenzophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 2-Methoxybenzophenone (CAS No. 2553-04-0). It is important to note that publicly available quantitative solubility and stability data for this specific compound are limited. Therefore, this document focuses on established experimental protocols and theoretical degradation pathways based on analogous benzophenone structures. The provided tables are templates for data presentation, and the experimental workflows offer a roadmap for laboratory investigation.

Introduction

This compound is an aromatic ketone with potential applications in various fields, including organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective use, formulation, and storage. This guide outlines the essential experimental procedures for characterizing these properties in common laboratory solvents.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing relevant solubility and stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2553-04-0 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Appearance | Solid |

| Melting Point | 36 °C |

| Boiling Point | 149 °C |

| pKa | Not available |

| LogP | Not available |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocols for determining the solubility of this compound.

Quantitative Solubility Data

Table 2: Solubility of this compound in Common Solvents at 25°C (Template)

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 80.1 | HPLC-UV | ||

| Ethanol | 24.6 | HPLC-UV | ||

| Methanol | 32.7 | HPLC-UV | ||

| Acetone | 20.7 | HPLC-UV | ||

| Acetonitrile | 37.5 | HPLC-UV | ||

| Dichloromethane | 8.9 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | HPLC-UV | ||

| Ethyl Acetate | 6.0 | HPLC-UV | ||

| Hexane | 1.9 | HPLC-UV |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[1]

3.2.1 Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

3.2.2 Procedure

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing.[2][3] This helps to identify the likely degradation products and establish the intrinsic stability of the molecule.

Table 3: Forced Degradation Conditions for this compound (Template)

| Condition | Reagent/Stress | Temperature (°C) | Duration | % Degradation | Major Degradants Formed |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24, 48, 72 h | ||

| Base Hydrolysis | 0.1 M NaOH | 60 | 24, 48, 72 h | ||

| Oxidation | 3% H₂O₂ | Room Temp | 24, 48, 72 h | ||

| Thermal | Dry Heat | 80 | 24, 48, 72 h | ||